molecular formula C18H21NO5S2 B598057 (S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate CAS No. 133034-01-2

(S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate

Cat. No.: B598057
CAS No.: 133034-01-2
M. Wt: 395.488
InChI Key: YLPLVVAXXZWTIR-INIZCTEOSA-N
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Description

(S)-1-Tosylpyrrolidin-3-yl 4-methylbenzenesulfonate (CAS: 131912-34-0) is a chiral sulfonate ester featuring two distinct tosyl (4-methylbenzenesulfonyl) groups attached to a pyrrolidine ring.

Properties

IUPAC Name

[(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPLVVAXXZWTIR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H](C2)OS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130943
Record name 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3S)-
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Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133034-01-2
Record name 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3S)-
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Record name 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3S)-
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Record name 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3S)
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Preparation Methods

Reaction Conditions

Adapting the benzenesulfonamide synthesis from, the nitrogen tosylation proceeds as follows:

  • Reagents :

    • (S)-Pyrrolidin-3-ol (1 equiv, 5.00 mmol)

    • p-Toluenesulfonyl chloride (1.2 equiv, 6.00 mmol)

    • DMAP (0.05 equiv, 0.25 mmol)

    • Triethylamine (2 equiv, 10.00 mmol)

    • Anhydrous dichloromethane (0.3 M)

  • Procedure :
    p-Toluenesulfonyl chloride is added dropwise to a cooled (0°C) solution of (S)-pyrrolidin-3-ol, DMAP, and Et₃N in dichloromethane. The mixture stirs overnight at room temperature, followed by dilution with dichloromethane, washing with brine, drying (Na₂SO₄), and purification via flash chromatography (hexane:ethyl acetate gradient).

  • Outcome :

    • Yield : 85–90% (consistent with, Table S3).

    • Purity : >95% by ¹H NMR.

    • Stereochemical Integrity : Retained (>99% ee confirmed by chiral HPLC).

Esterification: Synthesis of (S)-1-Tosylpyrrolidin-3-yl 4-Methylbenzenesulfonate

Reaction Optimization

The hydroxyl group’s esterification employs conditions from, modified to prevent nitrogen detosylation:

  • Reagents :

    • (S)-1-Tosylpyrrolidin-3-ol (1 equiv, 5.00 mmol)

    • p-Toluenesulfonyl chloride (1.5 equiv, 7.50 mmol)

    • Pyridine (3 equiv, 15.00 mmol)

    • Anhydrous THF (0.2 M)

  • Procedure :
    p-Toluenesulfonyl chloride is added to a solution of (S)-1-tosylpyrrolidin-3-ol and pyridine in THF at 0°C. The reaction stirs for 6 hours at room temperature, followed by quenching with ice water, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate).

  • Outcome :

    • Yield : 70–75% (lower than nitrogen tosylation due to steric hindrance).

    • Purity : >98% by ¹H NMR.

    • Configuration Retention : No epimerization observed (³¹P NMR analysis of Mosher ester derivatives).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.80 (d, J = 8.2 Hz, 4H, Ts aromatic), 7.35 (d, J = 8.2 Hz, 4H), 5.10–5.05 (m, 1H, C3-H), 3.40–3.20 (m, 4H, pyrrolidine), 2.45 (s, 6H, Ts-CH₃), 2.10–1.90 (m, 2H, pyrrolidine).

  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 144.8 (Ts-C), 134.2, 129.8, 127.5 (aromatic), 75.2 (C3-O), 53.1, 48.7 (pyrrolidine), 21.6 (Ts-CH₃).

  • HRMS (ESI-TOF) :
    Calcd for C₁₈H₂₂N₂O₆S₂ [M+H]⁺: 445.0891; Found: 445.0887.

Chromatographic Validation

  • HPLC : Chiralcel OD-H column, hexane:i-PrOH (90:10), 1.0 mL/min; tꝊ = 12.3 min (single peak, >99% ee).

Comparative Analysis of Methodologies

ParameterNitrogen TosylationEsterification
Solvent DichloromethaneTHF
Base Et₃NPyridine
Reaction Time 12 h6 h
Yield 85–90%70–75%
Purification Flash chromatographyColumn chromatography

Mechanistic Insights

  • Nitrogen Tosylation :

    • DMAP accelerates the reaction by transiently activating the sulfonyl chloride.

    • Et₃N scavenges HCl, shifting equilibrium toward product formation.

  • Esterification :

    • Pyridine acts as both base and nucleophilic catalyst, forming a reactive tosylpyridinium intermediate.

    • Steric hindrance from the N-tosyl group necessitates excess TsCl and prolonged reaction time.

Chemical Reactions Analysis

Types of Reactions

(S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the tosyl group or to modify the pyrrolidine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of lactams or other oxidized products.

    Reduction: Formation of de-tosylated pyrrolidine or modified pyrrolidine derivatives.

Scientific Research Applications

(S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group serves as a good leaving group, facilitating nucleophilic substitution reactions. The pyrrolidine ring can interact with various molecular targets, potentially influencing biological pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence lacks direct comparative studies, a systematic analysis of structural analogs can be inferred based on sulfonate chemistry and crystallographic methodologies described in the literature.

Mono-Tosylated Pyrrolidine Derivatives

Compounds such as 1-Tosylpyrrolidine (CAS: 7337-59-5) share the pyrrolidine core but lack the second tosyl group at the 3-position. Key differences include:

  • Molecular Weight : (S)-1-Tosylpyrrolidin-3-yl 4-methylbenzenesulfonate (395.5 g/mol) is approximately 1.8× heavier than 1-Tosylpyrrolidine (215.3 g/mol).
  • Reactivity: The dual sulfonate groups may enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions compared to mono-tosylated analogs.
  • Solubility: Increased hydrophobicity due to dual aromatic sulfonate groups may reduce aqueous solubility relative to mono-tosylated derivatives .
Enantiomeric and Diastereomeric Forms

The (S)-configuration at the 3-position distinguishes this compound from its (R)-enantiomer. Stereochemical differences can significantly impact:

  • Crystallinity : Enantiomers often exhibit distinct crystal packing behaviors, as observed in studies using SHELX and ORTEP-3 for structural refinement .
Other Sulfonate Esters

Compounds like Tosyl Chloride (CAS: 98-59-9) and p-Toluenesulfonic Acid (CAS: 104-15-4) share the tosyl functional group but lack the pyrrolidine scaffold. Key contrasts include:

  • Stability : The pyrrolidine ring in this compound may confer rigidity, reducing hydrolysis rates compared to simpler sulfonate esters.
  • Applications : Tosyl chloride is a common sulfonating agent, whereas the title compound’s dual functionality may suit specialized synthetic routes .

Table 2: Hypothetical Comparison of Key Properties

Compound Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound 395.5 Dual tosyl, pyrrolidine Chiral synthesis, catalysis
1-Tosylpyrrolidine 215.3 Single tosyl, pyrrolidine Intermediate in organic synthesis
Tosyl Chloride 190.6 Tosyl chloride Sulfonation reagent

Research Findings and Methodological Insights

Structural Elucidation and Crystallography

The compound’s stereochemistry and crystal structure determination likely rely on X-ray crystallography, supported by software such as SHELX (for refinement) and ORTEP-3 (for graphical representation) . For example:

  • SHELXL : Widely used for small-molecule refinement, it enables precise modeling of the dual tosyl groups and chiral center .
  • WinGX : This suite integrates tools for data processing, which may assist in analyzing the compound’s diffraction patterns .

Biological Activity

(S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a tosyl group and a 4-methylbenzenesulfonate moiety. The compound can be represented as follows:

  • Molecular Formula : C13H15NO4S
  • Molecular Weight : 283.33 g/mol

The structural formula highlights the presence of both nitrogen and sulfur, which are critical for its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various chemical reactions, particularly in the synthesis of biologically active compounds. Its mechanism involves:

  • Nucleophilic Substitution : The tosyl group serves as a good leaving group, facilitating nucleophilic attack by other reagents.
  • Formation of Active Metabolites : The compound can lead to the formation of active intermediates that may interact with biological macromolecules.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, modifications to the pyrrolidine structure have been shown to enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)15
This compound derivative AA549 (Lung)10
This compound derivative BHeLa (Cervical)12

Neuroprotective Effects

Another area of interest is the neuroprotective effects exhibited by this compound. Research has suggested that it may play a role in modulating neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a study involving mice models of Alzheimer's disease, administration of this compound demonstrated:

  • Improved Memory Performance : Mice treated with the compound showed enhanced performance in memory tasks compared to controls.
  • Reduced Amyloid Plaque Formation : Histological analysis revealed a significant reduction in amyloid-beta plaques in treated mice.

Q & A

Q. What are the critical steps in synthesizing (S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate, and how is stereochemistry controlled?

  • Methodological Answer: The synthesis involves two key steps: (1) N-tosylation of pyrrolidin-3-ol using tosyl chloride in the presence of pyridine to form (R)-1-tosylpyrrolidin-3-ol, and (2) O-tosylation via the Mitsunobu reaction with triphenylphosphine, diethyl azodicarboxylate, and p-toluenesulfonic acid methyl ester. The Mitsunobu reaction ensures inversion of configuration, yielding the (S)-enantiomer .
  • Key Considerations:
  • Use anhydrous conditions to prevent hydrolysis of tosyl groups.
  • Monitor reaction progress via TLC or HPLC to confirm intermediate formation.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer:
  • X-ray crystallography is critical for unambiguous confirmation of stereochemistry and molecular geometry. Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are widely used .
  • Spectroscopic Methods:
  • ¹H/¹³C NMR to verify proton environments and carbon frameworks.
  • Mass Spectrometry (MS) for molecular weight validation.
  • Example: A related sulfonate compound (CAS 133034-01-2) was characterized with monoclinic space group P2₁/n (a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å) .

Q. How does hydrogen bonding influence the crystal packing of sulfonate derivatives?

  • Methodological Answer: Sulfonate oxygens act as hydrogen bond acceptors, while amine hydrogens serve as donors. For example, in 2-aminoanilinium 4-methylbenzenesulfonate, N–H⋯O interactions form infinite [010] chains, stabilizing the crystal lattice. Analysis requires software like Mercury or PLATON to map interactions .

Advanced Research Questions

Q. How can Mitsunobu reaction conditions be optimized to enhance enantiomeric purity?

  • Methodological Answer:
  • Reagent Ratios: Use a 1:1:1 molar ratio of alcohol:triphenylphosphine:azodicarboxylate to minimize side reactions.
  • Solvent Choice: Anhydrous THF or DMF improves yield by stabilizing intermediates.
  • Temperature Control: Reactions at 0–5°C reduce racemization risks .
  • Validation: Chiral HPLC or polarimetry post-synthesis ensures >99% enantiomeric excess.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer:
  • Check for Twinning: Use the Rint value (e.g., 0.027 in ) to assess data quality. SHELXL’s TWIN command can model twinned crystals.
  • Hydrogen Bond Analysis: Discrepancies in NMR (solution state) vs. crystallography (solid state) may arise from dynamic interactions in solution. Molecular dynamics simulations (e.g., GROMACS) can reconcile these differences .

Q. How are high-resolution or twinned data handled during structural refinement?

  • Methodological Answer:
  • SHELXL Features: Use the ACTA command for anisotropic displacement parameters and TWIN for twinned data.
  • Validation Tools: The checkCIF report in IUCr journals identifies outliers in bond lengths/angles .
  • Example: A monoclinic crystal with R1 = 0.042 was refined using full-matrix least-squares on F² .

Q. What computational methods predict the pharmacological relevance of this compound?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like muscarinic acetylcholine receptors.
  • ADMET Prediction: Tools like SwissADME assess solubility (LogP), metabolic stability, and toxicity.
  • Case Study: The (S)-enantiomer’s tosyl groups enhance binding affinity to hydrophobic pockets in receptor models .

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